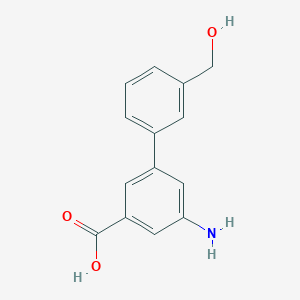
4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid (4F2HBPB) is a synthetic organic compound that has been widely studied due to its potential applications in various scientific fields. It is a white crystalline solid with a melting point of approximately 180°C. 4F2HBPB has been used as a fluorescent probe to study the dynamics of proteins, as a substrate for the synthesis of various organic compounds, and as a reagent for the synthesis of other compounds.
科学的研究の応用
4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% has been used in a variety of scientific studies due to its unique properties. For example, it has been used as a fluorescent probe to study the dynamics of proteins, as a substrate for the synthesis of various organic compounds, and as a reagent for the synthesis of other compounds. Additionally, 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.
作用機序
The mechanism of action of 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a fluorescent probe due to its ability to absorb light and emit light of a different wavelength. Additionally, the compound has been shown to interact with a variety of proteins, which suggests that it may be able to modulate protein function.
Biochemical and Physiological Effects
4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, the compound has been shown to inhibit the growth of certain cancer cell lines. However, further research is needed to determine the exact biochemical and physiological effects of 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95%.
実験室実験の利点と制限
4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% is non-toxic and can be used in a variety of experiments. However, the compound is not soluble in water and requires special solvents for use in experiments.
将来の方向性
There are a number of potential future directions for the use of 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95%. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% could be used to develop new pharmaceuticals or to improve existing drugs. Additionally, the compound could be used to develop new fluorescent probes or to improve existing fluorescent probes. Finally, 4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% could be used to develop new organic synthesis methods or to improve existing methods.
合成法
4-Fluoro-2-(3-hydroxymethylphenyl)benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-fluoro-2-nitrobenzoic acid with 3-hydroxymethylbenzoic acid in the presence of an acid catalyst. This reaction produces 4-fluoro-2-(3-hydroxymethylphenyl)benzoic acid. The second step involves the reduction of the nitro group to an amine group, which is accomplished by treating the product with a reducing agent such as sodium borohydride.
特性
IUPAC Name |
4-fluoro-2-[3-(hydroxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGXPVUDMYJFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689073 |
Source


|
| Record name | 5-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-27-7 |
Source


|
| Record name | 5-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














